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molecular formula C19H16N2O2 B8485049 3-Amino-4-benzyloxyphenyl 2-pyridyl ketone CAS No. 58283-14-0

3-Amino-4-benzyloxyphenyl 2-pyridyl ketone

Cat. No. B8485049
M. Wt: 304.3 g/mol
InChI Key: HJTQASIGHJJGJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03985887

Procedure details

A stirred solution of 40 g (0.41 mol) of phosgene in 150 ml of toluene is held at 25° C while a mixture of (52.5 mmol) of 3-amino-4-benzyloxyphenyl 2-pyridyl ketone and 300 ml of toluene is added slowly. The mixture is refluxed for 30 minutes and then is concentrated to give 4-benzyloxy-3-isocyanatophenyl 2-pyridyl ketone.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
52.5 mmol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(Cl)=[O:2].[N:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[C:11]([C:13]1[CH:18]=[CH:17][C:16]([O:19][CH2:20][C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)=[C:15]([NH2:27])[CH:14]=1)=[O:12]>C1(C)C=CC=CC=1>[N:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[C:11]([C:13]1[CH:18]=[CH:17][C:16]([O:19][CH2:20][C:21]2[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=2)=[C:15]([N:27]=[C:1]=[O:2])[CH:14]=1)=[O:12]

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
52.5 mmol
Type
reactant
Smiles
N1=C(C=CC=C1)C(=O)C1=CC(=C(C=C1)OCC1=CC=CC=C1)N
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added slowly
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C(=O)C1=CC(=C(C=C1)OCC1=CC=CC=C1)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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